molecular formula C13H16BrNO2 B5151817 N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide

N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide

Cat. No. B5151817
M. Wt: 298.18 g/mol
InChI Key: FGJLECIGGOCBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, also known as BRD0705, is a chemical compound with potential applications in scientific research. This compound belongs to the class of small molecules and has a molecular weight of 376.2 g/mol. The purpose of

Mechanism of Action

N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide is believed to inhibit the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. By inhibiting this interaction, N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide may prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide are not well understood. However, it is believed that this compound may have anti-cancer properties by inhibiting the activity of BET proteins.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in lab experiments is that it has potential anti-cancer properties. This makes it a promising compound for cancer research. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research and development of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide. These include:
1. Investigation of the anti-cancer properties of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in vivo, using animal models.
2. Development of more potent and selective BET inhibitors based on the structure of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide.
3. Investigation of the potential use of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in combination with other anti-cancer drugs.
4. Study of the toxicity and pharmacokinetics of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in order to determine its suitability for use in humans.
5. Investigation of the potential use of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in the treatment of other diseases, such as inflammatory disorders.
In conclusion, N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, or N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, is a promising compound with potential applications in scientific research, particularly in the field of cancer research. While the biochemical and physiological effects of this compound are not well understood, it is believed to have anti-cancer properties by inhibiting the activity of BET proteins. Future research should focus on investigating the anti-cancer properties of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in vivo, developing more potent and selective BET inhibitors, and studying the toxicity and pharmacokinetics of this compound.

Synthesis Methods

The synthesis of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide involves several steps. First, 4-bromo-3,5-dimethylphenol is reacted with allyl bromide in the presence of a base to form 4-bromo-3,5-dimethylphenyl allyl ether. This ether is then reacted with chloroacetyl chloride in the presence of a base to form N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide.

Scientific Research Applications

N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has potential applications in scientific research, particularly in the field of cancer research. This compound has been identified as a potential inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-cancer properties, and N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide may have similar effects.

properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-4-5-15-12(16)8-17-11-6-9(2)13(14)10(3)7-11/h4,6-7H,1,5,8H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJLECIGGOCBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(prop-2-en-1-yl)acetamide

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